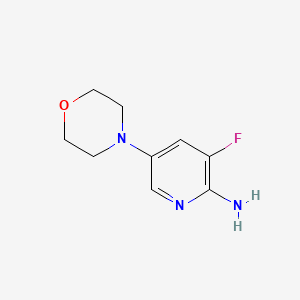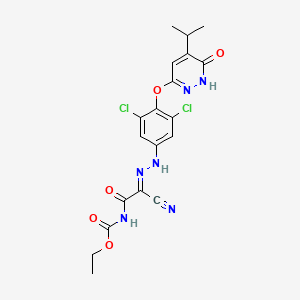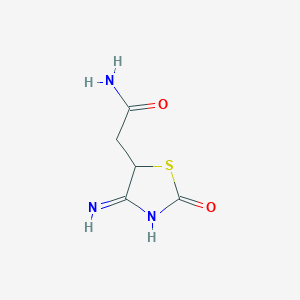
2-Butanone, 1-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylthio)butan-2-one is an organic compound characterized by the presence of a phenylthio group attached to a butan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of 1-(phenylthio)butan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylthio)butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(phenylthio)butan-2-one involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic and electrophilic reactions, while the carbonyl group can undergo addition and substitution reactions. These interactions enable the compound to modulate biological pathways and exhibit diverse chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Phenylthio)propan-2-one
- 1-(Phenylthio)pentan-2-one
- 1-(Phenylthio)hexan-2-one
Comparison: 1-(Phenylthio)butan-2-one is unique due to its specific chain length and the position of the phenylthio group. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
57814-09-2 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
1-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C10H12OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
ASZHUODKMNJAIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)


![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)



![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)


![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)

